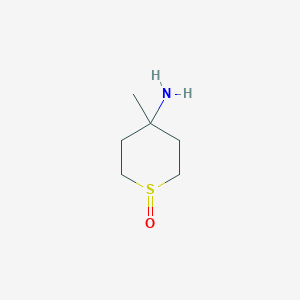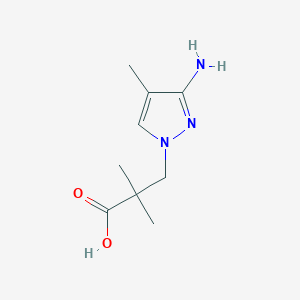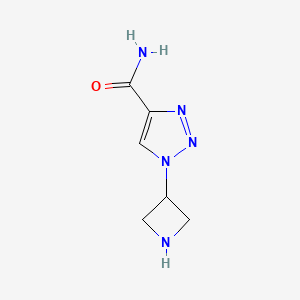
4-Amino-4-methyl-1lambda4-thian-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4-methyl-1lambda4-thian-1-one is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-methyl-1lambda4-thian-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-4-methyl-1lambda4-thian-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Amino-4-methyl-1lambda4-thian-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 4-Amino-4-methyl-1lambda4-thian-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)-1lambda4-thian-1-one hydrochloride: This compound has a similar thiazole ring structure but with a methylamino group instead of an amino group.
4-Amino-1lambda4-thian-1-one hydrochloride: Another similar compound with a thiazole ring but lacking the methyl group.
Uniqueness
4-Amino-4-methyl-1lambda4-thian-1-one is unique due to the presence of both an amino group and a methyl group on the thiazole ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H13NOS |
|---|---|
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
4-methyl-1-oxothian-4-amine |
InChI |
InChI=1S/C6H13NOS/c1-6(7)2-4-9(8)5-3-6/h2-5,7H2,1H3 |
InChI-Schlüssel |
WUVPMWAKUNVVPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCS(=O)CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)


amine](/img/structure/B13303201.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)

![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)



![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)

